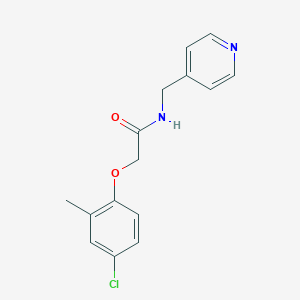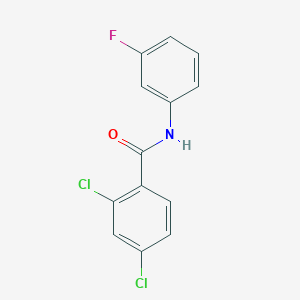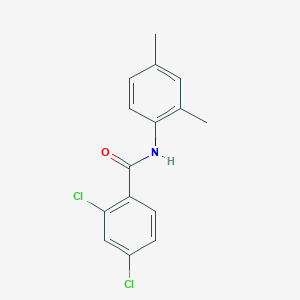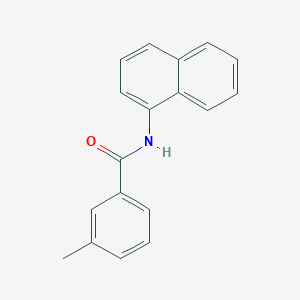![molecular formula C17H14N4O4 B270787 N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide](/img/structure/B270787.png)
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide, also known as HPIO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxamide family and is known for its unique chemical properties, which make it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is not yet fully understood. However, studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of various cancer cells, making it an ideal candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for research involving N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide. One potential direction is to further study the mechanism of action of this compound, in order to better understand how it inhibits cancer cell growth. Another potential direction is to explore the potential applications of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has potent anti-cancer properties and has been shown to inhibit the growth of various cancer cells. While the synthesis process of this compound is complex, its unique chemical properties make it an ideal candidate for various research applications. There are several future directions for research involving this compound, and further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Synthesis Methods
The synthesis of N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 4-hydroxybenzohydrazide with 1-methylindole-2,3-dione in the presence of a base. This reaction results in the formation of this compound as a yellow solid.
Scientific Research Applications
N-(4-hydroxyphenyl)-N'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.
properties
Molecular Formula |
C17H14N4O4 |
|---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-N//'-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]oxamide |
InChI |
InChI=1S/C17H14N4O4/c1-21-13-5-3-2-4-12(13)14(17(21)25)19-20-16(24)15(23)18-10-6-8-11(22)9-7-10/h2-9,22H,1H3,(H,18,23)(H,20,24)/b19-14+ |
InChI Key |
QXXRYGMOWORUBO-XMHGGMMESA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\NC(=O)C(=O)NC3=CC=C(C=C3)O)/C1=O |
SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC(=O)C(=O)NC3=CC=C(C=C3)O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)

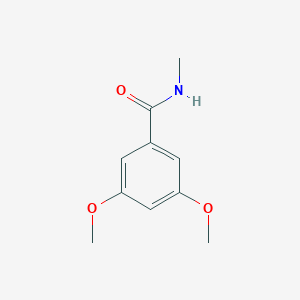
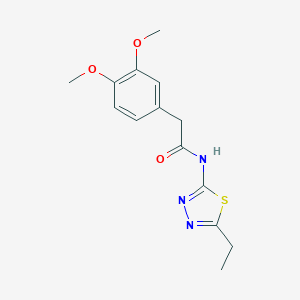
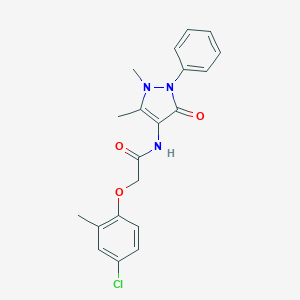
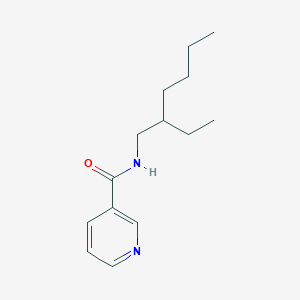
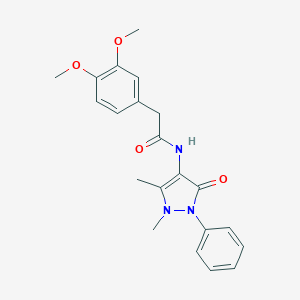
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
